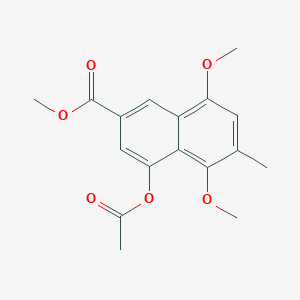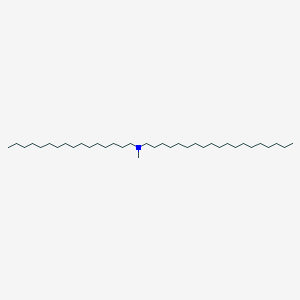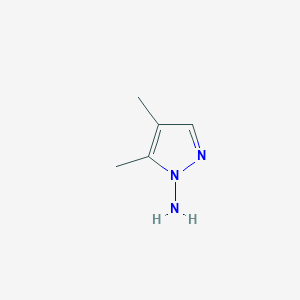
3(2H)-Thiophenone, 5-ethyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Thiophenone, 5-ethyl-2-methyl- is an organic compound belonging to the thiophenone family. Thiophenones are sulfur-containing heterocycles, characterized by a five-membered ring structure with a sulfur atom. This particular compound is notable for its unique substitution pattern, with ethyl and methyl groups attached to the thiophenone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Thiophenone, 5-ethyl-2-methyl- typically involves the alkylation of thiophenone derivatives. One common method is the Friedel-Crafts alkylation, where thiophenone is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3(2H)-Thiophenone, 5-ethyl-2-methyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Thiophenone, 5-ethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophenone to thiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethyl and methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are used under controlled temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3(2H)-Thiophenone, 5-ethyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3(2H)-Thiophenone, 5-ethyl-2-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its antimicrobial and antifungal effects. The specific pathways involved depend on the target organism and the functional groups present on the thiophenone ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone: Another heterocyclic compound with similar substitution patterns.
2-Ethyl-5-methylthiophene: A thiophene derivative with ethyl and methyl groups.
5-Ethyl-2-methyl-3(2H)-furanone: A furanone with similar functional groups.
Uniqueness
3(2H)-Thiophenone, 5-ethyl-2-methyl- is unique due to its specific substitution pattern on the thiophenone ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57556-03-3 |
|---|---|
Molekularformel |
C7H10OS |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
5-ethyl-2-methylthiophen-3-one |
InChI |
InChI=1S/C7H10OS/c1-3-6-4-7(8)5(2)9-6/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
PGSGMVFKLJGMFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)



![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)

![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)

![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)
